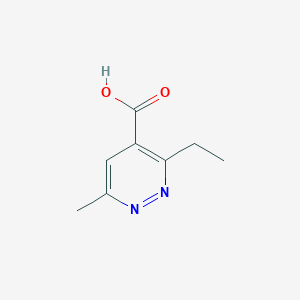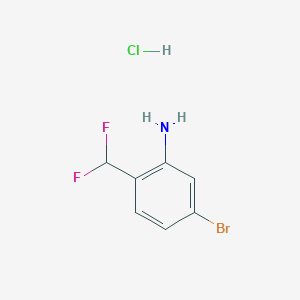
5-Bromo-2-(difluoromethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(difluoromethyl)aniline hydrochloride, commonly referred to as 5-Bromo-2-DFMA-HCl, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and is typically used in laboratory experiments. 5-Bromo-2-DFMA-HCl has been used in the synthesis of various compounds and is known to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Intermediates
5-Bromo-2-(difluoromethyl)aniline hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. For example, it has been used in the synthesis of [13C7]3,5‐dichlorobenzylamine hydrochloride, which is an internal standard for LC-MS assays, demonstrating its utility in creating labeled compounds for analytical purposes (Harwood, 2004).
The compound has also been involved in the development of novel methods for the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, showcasing its potential in fluoroalkylation reactions and the synthesis of fluorinated molecules, which are of great interest in pharmaceutical and agrochemical industries (Kong et al., 2017).
Material Science and Semiconductor Applications
- In material science, derivatives of 5-Bromo-2-(difluoromethyl)aniline hydrochloride have been synthesized and explored for their electrical conductivity and potential use in organic semiconductors. The creation of poly(aniline-co-o-bromoaniline) copolymers and their analysis suggests the role of such compounds in fabricating thinner, cheaper, and environmentally friendly optoelectronic devices (Mahudeswaran et al., 2016).
Advanced Organic Synthesis Techniques
- Innovative synthesis techniques have also been developed using 5-Bromo-2-(difluoromethyl)aniline hydrochloride or its related compounds as key intermediates. These include the development of an efficient palladium-catalyzed intramolecular carbometalation reaction for synthesizing complex molecules with potential pharmaceutical applications, illustrating the compound's role in facilitating novel synthetic pathways (Richey & Yu, 2009).
Eigenschaften
IUPAC Name |
5-bromo-2-(difluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANYBGDSMESJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethyl)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

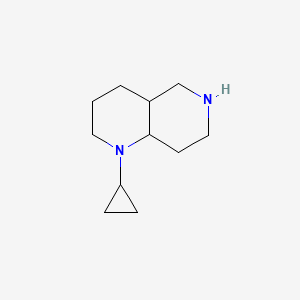
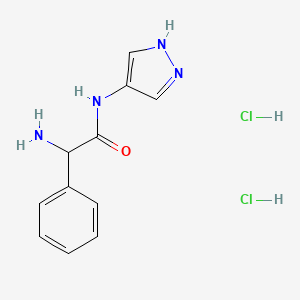
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
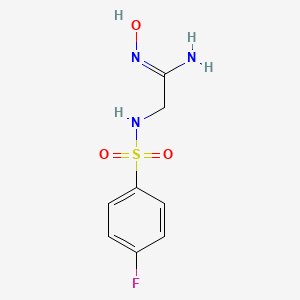
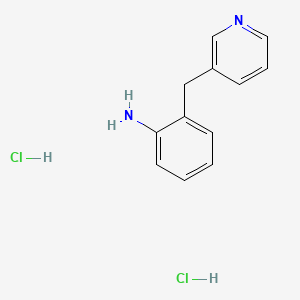
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
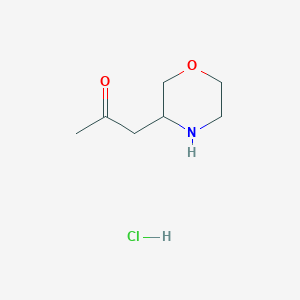
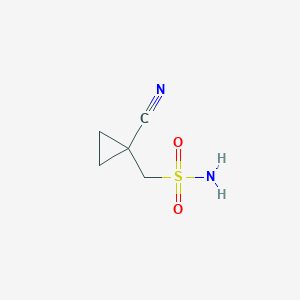
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
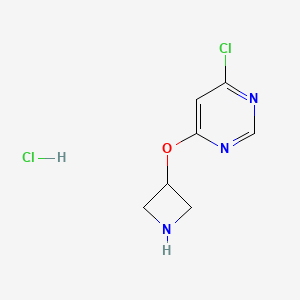
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)

